N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide
CAS No.: 955681-26-2
Cat. No.: VC5167932
Molecular Formula: C18H17FN2O2
Molecular Weight: 312.344
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955681-26-2 |
|---|---|
| Molecular Formula | C18H17FN2O2 |
| Molecular Weight | 312.344 |
| IUPAC Name | N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzamide |
| Standard InChI | InChI=1S/C18H17FN2O2/c1-12(22)21-8-7-13-5-6-17(10-15(13)11-21)20-18(23)14-3-2-4-16(19)9-14/h2-6,9-10H,7-8,11H2,1H3,(H,20,23) |
| Standard InChI Key | MLYSGAATQAMBDM-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Introduction
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is a synthetic organic compound that combines elements of both benzamide and tetrahydroisoquinoline structures. This compound is not extensively documented in the available literature, but its components and related compounds offer insights into its potential properties and applications.
Synthesis and Preparation
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide likely involves the reaction of 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine with 3-fluorobenzoyl chloride. This process typically requires a base to facilitate the coupling reaction.
Biological Activity
While specific biological activity data for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is not available, compounds with similar structures have shown potential in various pharmacological applications. For example, tetrahydroisoquinoline derivatives have been explored for their antimicrobial and anticancer properties . The benzamide moiety is also known for its presence in compounds with biological activity, including antipsychotic and anti-inflammatory agents.
Related Compounds and Their Applications
-
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine: This compound serves as a precursor for synthesizing more complex molecules. It has a molecular weight of 190.24 g/mol and is used in various chemical transformations .
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds have shown promising antimicrobial and anticancer activities, highlighting the potential of similar structures in drug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume